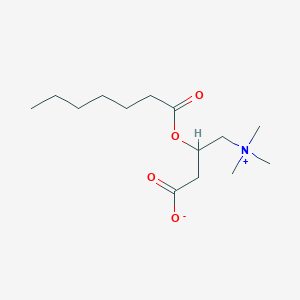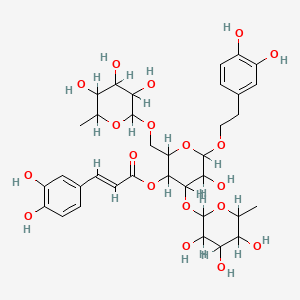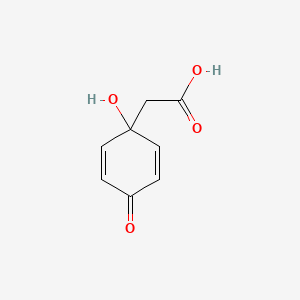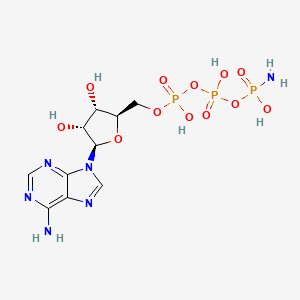
(2S)-2-amino-4-chloropent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2-amino-4-chloropent-4-enoate is a L-alpha-amino acid anion. It derives from a pent-4-enoate. It is a conjugate acid of a L-2-amino-4-chloropent-4-enoic acid.
Wissenschaftliche Forschungsanwendungen
Crystal Packing and Interactions
(2S)-2-amino-4-chloropent-4-enoate and its derivatives exhibit unique interactions in crystal packing. Studies have shown the presence of rare N⋯π and O⋯π interactions, which are significant in the crystal structure formation of related compounds (Zhang, Wu, & Zhang, 2011).
Synthesis of Unnatural α-Amino Acid Derivatives
This compound has been used in the synthesis of highly substituted unnatural α-amino esters. These compounds are prepared via a palladium-catalyzed three-component coupling method, demonstrating its utility in complex organic synthesis (Hopkins & Malinakova, 2007).
Preparation of Heterocyclic Systems
Derivatives of (2S)-2-amino-4-chloropent-4-enoate are used in the synthesis of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. These compounds have potential applications in medicinal chemistry and drug design (Selič, Grdadolnik, & Stanovnik, 1997).
Role in HIV-Protease Assay
A derivative of (2S)-2-amino-4-chloropent-4-enoate has been used to develop a selective HIV-protease assay. The compound serves as a part of chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Enzymatic Reduction in Biocatalysis
The compound and its related enzymes have been studied for their role in biocatalytic processes, specifically in the enzymatic reduction of aromatic enoates. This research expands the biocatalytic toolbox for enantioselective hydrogenation of carbon-carbon double bonds (Mordaka, Hall, Minton, & Stephens, 2017).
Eigenschaften
Molekularformel |
C5H7ClNO2- |
|---|---|
Molekulargewicht |
148.57 g/mol |
IUPAC-Name |
(2S)-2-amino-4-chloropent-4-enoate |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/p-1/t4-/m0/s1 |
InChI-Schlüssel |
WLZNZXQYFWOBGU-BYPYZUCNSA-M |
Isomerische SMILES |
C=C(C[C@@H](C(=O)[O-])N)Cl |
SMILES |
C=C(CC(C(=O)[O-])N)Cl |
Kanonische SMILES |
C=C(CC(C(=O)[O-])N)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)






![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)





